molecular formula C18H24ClNO3 B588234 rac Dobutamine-d4 Hydrochloride CAS No. 1246815-74-6

rac Dobutamine-d4 Hydrochloride

Cat. No.: B588234
CAS No.: 1246815-74-6
M. Wt: 341.868
InChI Key: BQKADKWNRWCIJL-DEHBLRELSA-N
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Description

rac Dobutamine-d4 Hydrochloride: is a deuterated form of Dobutamine Hydrochloride, a synthetic catecholamine. This compound is primarily used in scientific research as a stable isotope-labeled standard. It is known for its role in increasing cardiac output and correcting hypoperfusion by acting on adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Dobutamine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Dobutamine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods to confirm the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: rac Dobutamine-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar solvents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

rac Dobutamine-d4 Hydrochloride is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: In studies involving metabolic pathways and enzyme kinetics.

    Medicine: As a reference standard in pharmacokinetic and pharmacodynamic studies.

    Industry: In the development and quality control of pharmaceuticals

Mechanism of Action

rac Dobutamine-d4 Hydrochloride exerts its effects by directly stimulating beta-1 adrenergic receptors in the heart. This leads to increased myocardial contractility and stroke volume, resulting in enhanced cardiac output. The compound has relatively weak activity at alpha-1 and beta-2 adrenergic receptors .

Comparison with Similar Compounds

Uniqueness: rac Dobutamine-d4 Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications, such as improved stability and distinct mass spectrometric signatures .

Properties

CAS No.

1246815-74-6

Molecular Formula

C18H24ClNO3

Molecular Weight

341.868

IUPAC Name

4-[1,1,2,2-tetradeuterio-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i10D2,11D2;

InChI Key

BQKADKWNRWCIJL-DEHBLRELSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl

Synonyms

4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl]amino]ethyl-d4]-1,2-benzenediol;  DL-Dobutamine-d4 Hydrochloride;  (+/-)-Dobutamine-d4 Hydrochloride;  Dobutrex-d4;  Inotrex-d4;  NSC 299583-d4; 

Origin of Product

United States

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